N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyridine ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyridine Ring Functionalization:
Oxolane Moiety Attachment: The oxolane group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the oxolane moiety.
Amide Bond Formation: The final step involves the coupling of the benzodioxole and pyridine intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxolane moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinone derivatives, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The oxolane moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound shares the benzodioxole ring but lacks the pyridine and oxolane moieties.
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)propanone: This compound has a similar benzodioxole ring but differs in the functional groups attached to it.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide is unique due to its combination of the benzodioxole, pyridine, and oxolane moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-13-4-5-15-16(8-13)25-11-24-15)12-3-6-17(19-9-12)23-10-14-2-1-7-22-14/h3-6,8-9,14H,1-2,7,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUPCGDZRBUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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